molecular formula C16H11N3O2 B2631102 N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide CAS No. 866049-44-7

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide

Cat. No.: B2631102
CAS No.: 866049-44-7
M. Wt: 277.283
InChI Key: MGXUKBRUTVSTOF-UHFFFAOYSA-N
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Description

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a furo[3,2-b]pyridine core, which is a fused bicyclic system containing both oxygen and nitrogen heteroatoms, and a benzamide moiety. The presence of a cyano group and a methyl group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable oxygen-containing reagents. The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

The final step involves the coupling of the furo[3,2-b]pyridine intermediate with 3-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound. The reaction conditions often require refluxing in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the cyano or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Sodium cyanide, potassium cyanide, triethylamine, dichloromethane or toluene as solvents.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and the furo[3,2-b]pyridine core can interact with enzymes or receptors, leading to inhibition or activation of biological processes. Molecular docking studies have shown that the compound can bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide can be compared with other similar compounds, such as:

    N-(2-cyanofuro[3,2-b]pyridin-7-yl)pivalamide: Similar furo[3,2-b]pyridine core but different substituents, leading to variations in chemical reactivity and biological activity.

    N-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide:

    N-(2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-10-4-2-5-11(8-10)15(20)19-16-12(9-17)14-13(21-16)6-3-7-18-14/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXUKBRUTVSTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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